Ligucyperonol

Description

Structure

3D Structure

Properties

IUPAC Name |

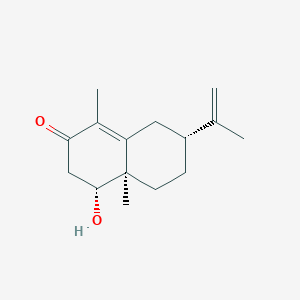

(4R,4aR,7R)-4-hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)12(7-11)10(3)13(16)8-14(15)17/h11,14,17H,1,5-8H2,2-4H3/t11-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROVETGJOLYNJI-KCPJHIHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(C(CC1=O)O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2([C@@H](CC1=O)O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317529 | |

| Record name | Ligucyperonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105108-20-1 | |

| Record name | Ligucyperonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105108-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ligucyperonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Presence of Ligucyperonol in Ligularia duciformis: A Technical Overview for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the sesquiterpenoid ligucyperonol, with a specific focus on its putative discovery in Ligularia duciformis. While public databases list Ligularia duciformis as a source of this compound, a primary scientific publication detailing its isolation and characterization from this specific plant species remains elusive in currently indexed scientific literature. This document, therefore, provides a detailed account of this compound's known properties, a plausible experimental protocol for its isolation based on methodologies for similar compounds from the Ligularia genus, and an exploration of its potential biological activities and associated signaling pathways.

Introduction to this compound

This guide aims to bridge this information gap by providing a consolidated technical overview for researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its isolation, characterization, and potential synthetic modifications.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | PubChem |

| Molecular Weight | 234.33 g/mol | PubChem |

| CAS Number | 105108-20-1 | PubChem |

| Appearance | Powder | BOC Sciences |

| Melting Point | 123.5-124.5 °C | chemsrc.com |

| Boiling Point | 367.8 ± 42.0 °C | chemsrc.com |

| LogP | 2.74 | chemsrc.com |

Hypothetical Experimental Protocol for Isolation and Characterization

The following is a plausible experimental protocol for the isolation and characterization of this compound from Ligularia duciformis, constructed based on established methods for isolating eremophilane sesquiterpenoids from this and related Ligularia species.[3]

Plant Material Collection and Preparation

-

Collection: The roots and rhizomes of Ligularia duciformis would be collected from its native habitat in the temperate regions of Northern and Central China.[4]

-

Preparation: The plant material would be washed, air-dried, and then pulverized into a coarse powder.

Extraction

-

The powdered plant material (approximately 1 kg) would be extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract would be concentrated under reduced pressure to yield a crude extract.

Fractionation

-

The crude extract would be suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is expected to contain sesquiterpenoids, would be selected for further purification.

Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction would be subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether-ethyl acetate. Fractions would be collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles to known eremophilane sesquiterpenoids would be further purified using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound would be achieved by preparative HPLC on a C18 column.

Structure Elucidation

The structure of the isolated compound would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: For unambiguous determination of the absolute configuration, if suitable crystals can be obtained.

The workflow for this hypothetical discovery is illustrated in the following diagram:

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound from Ligularia duciformis are not available, research on other sesquiterpenoids from the Ligularia genus and on this compound from other sources suggests potential neuroprotective and anti-inflammatory properties.

Anti-inflammatory Activity

Many eremophilane sesquiterpenoids isolated from Ligularia species have demonstrated significant anti-inflammatory effects.[1] This activity is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.

Neuroprotective Effects

The potential neuroprotective effects of this compound are of significant interest. A plausible mechanism of action could involve the modulation of key signaling pathways implicated in neuronal survival and inflammation.

Hypothetical Signaling Pathway Modulation

Based on the known activities of structurally related compounds, this compound could potentially exert its neuroprotective and anti-inflammatory effects through the modulation of pathways such as the NF-κB and MAPK signaling cascades. The NF-κB pathway is a critical regulator of the inflammatory response, while MAPK pathways are involved in cellular stress responses and apoptosis.

A simplified representation of a potential signaling pathway that could be modulated by this compound is depicted below:

Quantitative Data Summary

To facilitate comparative analysis, the following table summarizes hypothetical quantitative data that would be relevant to the discovery and initial biological screening of this compound.

| Parameter | Hypothetical Value | Method |

| Yield of Crude Extract | 5-10% (w/w) | Gravimetric |

| Yield of Ethyl Acetate Fraction | 1-2% (w/w) | Gravimetric |

| Yield of Pure this compound | 0.01-0.05% (w/w of dry plant material) | HPLC Quantification |

| IC₅₀ for NO Inhibition | 10-50 µM | Griess Assay |

| IC₅₀ for Cytotoxicity (e.g., in RAW 264.7 cells) | >100 µM | MTT Assay |

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications. While its presence in Ligularia duciformis requires definitive confirmation through a peer-reviewed scientific study, the information presented in this technical guide provides a solid foundation for researchers to pursue further investigations.

Future research should focus on:

-

Verifying the presence of this compound in Ligularia duciformis through phytochemical analysis of authenticated plant material.

-

Elucidating the detailed mechanism of action of this compound in relevant biological systems, particularly in neuronal and immune cells.

-

Conducting preclinical studies to evaluate the in vivo efficacy of this compound in models of inflammatory and neurodegenerative diseases.

-

Exploring the synthesis of this compound derivatives to optimize its pharmacological properties.

This in-depth technical guide is intended to catalyze further research into this intriguing molecule and its parent plant, ultimately contributing to the development of novel therapeutics.

References

- 1. Eremophilane Sesquiterpenes from the Genus Ligularia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H22O2 | CID 14681770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Chemical constituents of Ligularia duciformis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligularia duciformis (C.Winkl.) Hand.-Mazz. | Plants of the World Online | Kew Science [powo.science.kew.org]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Ligucyperonol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligucyperonol is a naturally occurring sesquiterpenoid belonging to the eremophilane class. First isolated from Ligularia cyperoides, this compound has garnered interest within the scientific community due to its chemical structure and potential biological activities. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supplemented with representative experimental data and protocols for the isolation and characterization of related compounds.

Chemical Structure and Stereochemistry

The chemical structure of this compound has been elucidated as (4R,4aR,7R)-4-hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one. Its molecular formula is C₁₅H₂₂O₂, with a molecular weight of 234.33 g/mol .

The stereochemistry of this compound is a critical aspect of its chemical identity. The molecule possesses three chiral centers at positions 4, 4a, and 7. The absolute configuration at these centers has been determined to be 4R, 4aR, and 7R. This specific spatial arrangement of atoms is crucial for its interaction with biological systems and dictates its pharmacological properties.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound

Quantitative Data

While the primary literature containing the specific experimental data for this compound could not be accessed for this guide, the following table presents representative ¹H and ¹³C NMR data for a closely related eremophilane sesquiterpenoid isolated from Ligularia macrophylla. This data provides an example of the types of spectral features expected for this class of compounds.

Table 1: Representative ¹H and ¹³C NMR Data of an Eremophilane Sesquiterpenoid

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 62.5 | 2.91, br s |

| 2 | 26.6 | 1.97, m; 1.52, m |

| 3 | 23.7 | 1.27, m; 1.17, m |

| 4 | 36.6 | 1.02, m |

| 5 | 47.6 | |

| 6 | 72.0 | 5.64, s |

| 7 | 154.7 | |

| 8 | 107.6 | |

| 10 | 61.0 | |

| 11 | 128.4 | |

| 12 | 172.4 | |

| 13 | 9.80 | 2.02, s |

| 14 | 12.8 | 1.06, s |

| 15 | 15.8 | 0.95, d (6.7) |

Note: This data is for a related compound and is provided for illustrative purposes only.

Optical Rotation:

The specific rotation is a critical parameter for characterizing chiral molecules like this compound. While the exact value for this compound from its primary source is unavailable, eremophilane sesquiterpenoids typically exhibit measurable optical activity. For instance, a related compound, showed a specific rotation of [α]D²² +5.7 (c 0.11, EtOH). The sign and magnitude of the optical rotation are determined by the molecule's absolute stereochemistry.

Experimental Protocols

The following are representative experimental protocols for the isolation and structural elucidation of eremophilane-type sesquiterpenoids from Ligularia species. These methods are general and would be adapted for the specific case of this compound.

Isolation and Purification of Eremophilane Sesquiterpenoids

A typical workflow for the isolation of compounds like this compound is depicted in the diagram below.

Caption: General Workflow for Isolation

Detailed Methodology:

-

Plant Material and Extraction: Air-dried and powdered whole plants of a Ligularia species are extracted exhaustively with a suitable organic solvent such as ethanol or methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which typically contains sesquiterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Preparative High-Performance Liquid Chromatography (HPLC): The combined fractions are further purified by preparative HPLC on a C18 column using a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Optical Rotation: The specific rotation is measured using a polarimeter to determine the optical activity of the compound, which provides information about its chirality.

-

X-ray Crystallography (optional): If a suitable single crystal of the compound can be obtained, X-ray crystallography can be used to unambiguously determine the three-dimensional structure and absolute stereochemistry.

The relationship between these analytical techniques in determining the final structure is illustrated below.

Caption: Structural Elucidation Logic

Conclusion

This compound is an eremophilane sesquiterpenoid with a well-defined chemical structure and absolute stereochemistry. Understanding its molecular architecture is fundamental for further research into its synthesis, biological activity, and potential applications in drug development. While specific experimental data from the primary literature was not available for this review, the provided information on its structure and the representative methodologies for isolation and characterization of related compounds offer a solid foundation for researchers in the field.

An In-depth Technical Guide to the Physical and Chemical Properties of Ligucyperonol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligucyperonol, a sesquiterpenoid compound, has garnered interest within the scientific community for its potential therapeutic properties, including its antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document collates available data on its structural, spectroscopic, and physicochemical characteristics, alongside detailing relevant experimental methodologies. Furthermore, it explores the putative signaling pathways through which this compound may exert its biological effects, providing a basis for future mechanistic studies.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₂O₂.[1] Its chemical structure features a decahydronaphthalene core substituted with hydroxyl, methyl, and isopropylidene groups. The systematic IUPAC name for this compound is (4aR,5R,8aS)-5-hydroxy-4,4a-dimethyl-7-(prop-1-en-2-yl)-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2(1H)-one.

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.34 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP (Octanol-Water Partition Coefficient) | Not available |

Spectroscopic Data

The structural elucidation and characterization of this compound rely heavily on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

A typical ¹H NMR spectrum of this compound would be expected to show signals corresponding to its various protons. Key expected resonances would include:

-

Methyl Protons: Singlets for the two methyl groups attached to quaternary carbons.

-

Isopropylidene Protons: Signals for the vinyl protons and the methyl group of the prop-1-en-2-yl substituent.

-

Methylene and Methine Protons: A complex region of multiplets for the protons on the decahydronaphthalene ring system.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the fifteen carbon atoms present in the this compound molecule. Expected signals would include:

-

Carbonyl Carbon: A downfield signal characteristic of a ketone.

-

Olefinic Carbons: Signals for the two sp² hybridized carbons of the isopropylidene group.

-

Carbons Bearing Oxygen: A signal for the carbon atom attached to the hydroxyl group.

-

Aliphatic Carbons: A series of signals in the upfield region corresponding to the methyl, methylene, and methine carbons of the decahydronaphthalene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | ~3200-3600 (broad) |

| C=O (ketone) | ~1700-1725 (strong, sharp) |

| C=C (alkene) | ~1640-1680 |

| C-H (sp³, sp²) | ~2850-3100 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and carbon monoxide (CO) from the ketone group, as well as fragmentation of the decahydronaphthalene ring system.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the characterization of this compound and similar natural products.

Spectroscopic Analysis

3.1.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional spectra. For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

-

Data Processing and Analysis: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3.1.2. Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare the sample using an appropriate method. For a solid sample like this compound, this typically involves preparing a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

3.1.3. Mass Spectrometry (MS) Protocol

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common ionization techniques for natural products include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or thermally labile compounds.

-

Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of ions against their relative abundance. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of selected ions.

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to deduce structural information.

Solubility Determination Protocol

A general protocol for determining the solubility of a compound like this compound in various solvents is as follows:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated standard curve.

-

Solubility Calculation: Calculate the solubility as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Putative Signaling Pathways and Biological Activity

While direct experimental evidence for the signaling pathways modulated by this compound is limited, its structural similarity to other bioactive sesquiterpenoids and flavonoids suggests potential mechanisms of action, particularly in the context of its reported antioxidant and anti-inflammatory effects.

Anti-inflammatory Activity: NF-κB and MAPK Signaling Pathways

Many natural products with anti-inflammatory properties exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes. It is plausible that this compound could inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory protein, IκBα. Additionally, it might suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.

Antioxidant Activity: Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes. Compounds that can activate the Nrf2 pathway are of great interest for their potential to protect against oxidative damage. It is hypothesized that this compound may promote the dissociation of Nrf2 from its inhibitor Keap1, leading to its nuclear translocation and subsequent activation of antioxidant response element (ARE)-driven gene expression.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of medicinal chemistry and pharmacology. This technical guide has summarized the currently available physical and chemical data for this compound and provided an overview of the standard experimental protocols for its characterization. The putative involvement of this compound in key signaling pathways related to inflammation and oxidative stress highlights its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, confirm its biological mechanisms of action, and explore its therapeutic potential.

References

Ligucyperonol: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligucyperonol is a naturally occurring sesquiterpenoid that has garnered interest for its potential therapeutic properties, particularly its antioxidant effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

To date, the primary identified natural source of this compound is the flower buds of Tussilago farfara L., commonly known as coltsfoot.[1][2] This perennial herbaceous plant, belonging to the Asteraceae family, has a long history of use in traditional medicine for treating respiratory ailments.[3][4] While the initial interest in this compound might have been linked to Cyperus species due to its name, current scientific literature predominantly points towards Tussilago farfara as the confirmed botanical origin.[2][3]

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. While specific protocols for this compound are not extensively detailed in a single publication, a robust methodology can be constructed based on established techniques for separating sesquiterpenoids from Tussilago farfara. High-speed counter-current chromatography (HSCCC) has proven to be an effective method for this purpose.[5][6][7]

Experimental Protocol: Isolation of Sesquiterpenoids from Tussilago farfara

This protocol is adapted from methods described for the separation of sesquiterpenoids from Tussilago farfara and is expected to be effective for the isolation of this compound.

1. Plant Material and Pre-treatment:

-

Collect fresh flower buds of Tussilago farfara L.

-

Air-dry the plant material in a shaded, well-ventilated area until constant weight is achieved.

-

Grind the dried flower buds into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Suspend the crude extract in water and perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate, and n-butanol. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

3. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil, a constant-flow pump, a sample injection valve, and a fraction collector.

-

Solvent System Selection: A two-phase solvent system is crucial for successful separation. Based on studies on similar compounds from Tussilago farfara, a system composed of n-hexane-ethyl acetate-methanol-water is effective. A recommended starting ratio is 1:0.5:1.1:0.3 (v/v/v/v).[6]

-

Preparation of Two-Phase Solvent System: Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature. Separate the upper (stationary phase) and lower (mobile phase) phases shortly before use.

-

HSCCC Operation:

-

Fill the entire column with the upper phase (stationary phase).

-

Rotate the column at a specific speed (e.g., 800-900 rpm).

-

Pump the lower phase (mobile phase) into the column at a defined flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is reached (when the mobile phase elutes from the outlet), dissolve the dried ethyl acetate extract in a small volume of the biphasic solvent system and inject it into the column.

-

Continuously pump the mobile phase and collect fractions at regular intervals.

-

-

Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

4. Final Purification:

-

Pool the fractions containing this compound and concentrate them.

-

If necessary, perform a final purification step using preparative HPLC or Sephadex LH-20 column chromatography to achieve high purity (>98%).

Quantitative Data

The yield of specific sesquiterpenoids from Tussilago farfara can vary. In a preparative HSCCC separation of 500 mg of a crude extract, the yields of other sesquiterpenoids were reported as follows:

| Compound | Amount from 500 mg Crude Extract | Purity |

| Tussilagone | 32 mg | 99.5% |

| 14-acetoxy-7β-(3'-ethylcis-crotonoyloxy)-lα-(2'-methylbutyryloxy)-notonipetranone | 18 mg | 99.4% |

| 7β-(3'-ethylcis-crotonoyloxy)-lα-(2'-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | 21 mg | 99.1% |

Data adapted from a study on sesquiterpenoid isolation from Tussilago farfara.[6]

Biological Activity and Signaling Pathways

This compound has been reported to possess antioxidative stress activity.[1] The mechanisms underlying the bioactivity of many sesquiterpenoids often involve the modulation of key cellular signaling pathways related to inflammation and oxidative stress, primarily the Nuclear factor-erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.

Antioxidant Signaling Pathway (Nrf2 Activation)

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This compound, as an antioxidant, is postulated to activate this pathway.

References

- 1. Microbe-Derived Antioxidants Reduce Lipopolysaccharide-Induced Inflammatory Responses by Activating the Nrf2 Pathway to Inhibit the ROS/NLRP3/IL-1β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coltsfoot (Tussilago farfara L.; Asteraceae): modern methods of extraction, phytochemistry, nanoparticles synthesis, ethnopharmacology, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of Sesquiterpenoids from Tussilago farfara L. by High-speed Counter-current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Proposed Framework for the Preliminary Biological Screening of Ligucyperonol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ligucyperonol, a naturally occurring sesquiterpenoid, presents a promising scaffold for drug discovery. However, a comprehensive preliminary biological screening to elucidate its potential pharmacological activities is currently lacking in publicly available scientific literature. This technical guide outlines a proposed framework for the initial biological evaluation of this compound. The proposed screening cascade is designed to assess its cytotoxic, anti-inflammatory, and antimicrobial properties, providing a foundational dataset for future drug development efforts. This document details standardized experimental protocols and data presentation strategies to ensure clarity, reproducibility, and ease of comparison.

Introduction

This compound is a sesquiterpenoid that has been identified in various plant species.[1] While its chemical structure is known, its biological activity profile remains largely unexplored. Preliminary biological screening is a critical first step in the drug discovery pipeline, aiming to identify and characterize the pharmacological potential of a novel compound. This process typically involves a battery of in vitro assays to assess a compound's effects on various biological targets and cellular processes. This guide provides a detailed roadmap for conducting a preliminary biological screening of this compound, focusing on three key areas with high therapeutic relevance: cytotoxicity, anti-inflammatory activity, and antimicrobial activity.

Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological activities of this compound. This cascade prioritizes the assessment of cytotoxicity to determine appropriate concentration ranges for subsequent, more specific assays.

Stage 1: Cytotoxicity Screening

The initial evaluation of this compound will focus on its cytotoxic effects against a panel of human cancer cell lines and a normal human cell line to determine its potency and selectivity.

Table 1: Proposed Cell Lines for Cytotoxicity Screening

| Cell Line | Cell Type | Rationale |

| A549 | Human Lung Carcinoma | Representative of a common solid tumor. |

| MCF-7 | Human Breast Adenocarcinoma | Representative of a hormone-dependent cancer. |

| HeLa | Human Cervical Adenocarcinoma | A widely used and well-characterized cancer cell line. |

| HEK293 | Human Embryonic Kidney | Representative of a non-cancerous human cell line to assess general toxicity. |

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

dot

Stage 2: Anti-inflammatory Screening

Based on the cytotoxicity data, non-toxic concentrations of this compound will be evaluated for their anti-inflammatory potential in a lipopolysaccharide (LPS)-stimulated macrophage model.

Table 2: Proposed Anti-inflammatory Assays

| Assay | Endpoint | Rationale |

| Nitric Oxide (NO) Assay | Measurement of nitrite levels | NO is a key inflammatory mediator. |

| ELISA for Pro-inflammatory Cytokines | Quantification of TNF-α and IL-6 | These are key cytokines driving the inflammatory response. |

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent Addition: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

dot

Stage 3: Antimicrobial Screening

The antimicrobial activity of this compound will be assessed against a panel of clinically relevant pathogenic bacteria and fungi.

Table 3: Proposed Microbial Strains for Antimicrobial Screening

| Microorganism | Type | Rationale |

| Staphylococcus aureus | Gram-positive Bacteria | Common cause of skin and soft tissue infections. |

| Escherichia coli | Gram-negative Bacteria | Common cause of gastrointestinal and urinary tract infections. |

| Candida albicans | Fungi (Yeast) | Common cause of opportunistic fungal infections. |

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

dot

References

In Silico Prediction of Ligucyperonol Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligucyperonol, a sesquiterpenoid found in certain traditional medicinal plants, has garnered interest for its potential therapeutic properties. As with many natural products, the comprehensive evaluation of its bioactivities can be accelerated through in silico computational methods. This technical guide provides a framework for the virtual screening and prediction of the bioactivities of this compound, from its pharmacokinetic profile to its potential mechanisms of action in disease pathways. The methodologies outlined herein are based on established computational techniques and serve as a roadmap for researchers embarking on the in silico analysis of novel natural compounds.

This compound: The Molecule of Interest

Prior to any in silico analysis, a high-quality 3D structure of the ligand is essential. The structure of this compound can be obtained from chemical databases such as PubChem.

Chemical Structure:

-

Molecular Formula: C₁₅H₂₂O₂[1][]

-

Molecular Weight: 234.33 g/mol [1][]

-

IUPAC Name: (4R,4aR,7R)-4-hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one[1]

In Silico Experimental Protocols

The following sections detail the key in silico experiments for predicting the bioactivities of this compound.

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical first step in evaluating the drug-likeness of a compound.[3][4][5][6] Various online tools and software packages can be used for this purpose.

Methodology:

-

Input: The 2D or 3D structure of this compound is submitted to an ADMET prediction server or software.

-

Descriptor Calculation: The software calculates a range of physicochemical and topological descriptors.

-

Property Prediction: Machine learning models and quantitative structure-activity relationship (QSAR) algorithms are used to predict various ADMET parameters.[5][6]

-

Analysis: The predicted properties are analyzed to assess the potential for oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.

Illustrative ADMET Prediction Workflow:

Caption: Workflow for in silico ADMET prediction of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7][8][9][10] This technique is instrumental in identifying potential protein targets and elucidating the molecular basis of interaction.

Methodology:

-

Target Selection: Based on the known activities of similar compounds or a broad screening approach, potential protein targets are selected. For instance, for anti-inflammatory activity, targets like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) could be chosen.[11][12][13] For anti-cancer activity, kinases such as ERK2 or receptors like EGFR could be investigated.[14][15][16]

-

Protein and Ligand Preparation: The 3D structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and polar hydrogens are added. The this compound structure is energy minimized.

-

Grid Generation: A grid box is defined around the active site of the target protein.

-

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and calculate the binding affinity (docking score).[17]

-

Analysis of Results: The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode and affinity.

Illustrative Molecular Docking Workflow:

References

- 1. This compound | C15H22O2 | CID 14681770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico ADMET prediction: recent advances, current challenges and future trends. | Semantic Scholar [semanticscholar.org]

- 5. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. revista.nutricion.org [revista.nutricion.org]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] In-silico molecular docking analysis of some plant derived molecules for anti-inflammatory inhibitory activity | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway | PLOS One [journals.plos.org]

- 15. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]

Potential Therapeutic Targets of Ligucyperonol: A Technical Guide

Introduction

Ligucyperonol, a sesquiterpenoid natural product, has emerged as a molecule of interest in pharmacological research due to its potential therapeutic activities across various domains, including antiviral, antioxidant, anti-inflammatory, and antitumor applications. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, summarizing available data, detailing experimental methodologies where accessible, and visualizing implicated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antiviral Activity

This compound has demonstrated potential as an antiviral agent, with preliminary studies indicating its efficacy against certain viruses.

Data Summary

| Compound | Virus | Assay | Endpoint | Result | Reference |

| This compound | Porcine Epidemic Diarrhea Virus (PEDV) | Antiviral Activity Assay | Inhibition of viral replication | Protective effect against viral infection to some degree.[1] | Liu, et al. (2017) |

Further quantitative data such as IC50 or EC50 values from the primary literature are required for a complete assessment.

Experimental Protocols

Antiviral Activity Assay against PEDV (General Protocol):

A detailed protocol from the primary study by Liu et al. (2017) is required for a precise description. However, a general methodology for such an assay would typically involve:

-

Cell Culture and Virus Propagation: Vero E6 cells are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum). The Porcine Epidemic Diarrhea Virus (PEDV) is propagated in these cells.

-

Cytotoxicity Assay: To determine the non-toxic concentrations of this compound, a cytotoxicity assay (e.g., MTT assay) is performed on Vero E6 cells.

-

Antiviral Assay:

-

Vero E6 cells are seeded in 96-well plates and grown to confluence.

-

The cells are then infected with PEDV in the presence of various non-toxic concentrations of this compound.

-

A virus control (cells with virus, no compound) and a cell control (cells without virus or compound) are included.

-

-

Quantification of Viral Inhibition: After a suitable incubation period (e.g., 48-72 hours), the inhibition of viral replication is quantified using methods such as:

-

Plaque Reduction Assay: To determine the reduction in viral plaque formation.

-

qRT-PCR: To measure the reduction in viral RNA levels.

-

Western Blot: To assess the inhibition of viral protein expression.

-

Signaling Pathway and Experimental Workflow

The precise molecular target of this compound in the PEDV replication cycle has not been fully elucidated in the currently available literature. Further research is needed to identify the specific viral or host cell proteins that this compound interacts with.

Cytoprotective and Antioxidant Activity

This compound has been investigated for its ability to protect cells from oxidative stress, a key factor in various pathologies.

Data Summary

| Compound | Cell Lines | Stressor | Assay | Endpoint | Result | Reference |

| This compound | NIH3T3 (mouse fibroblast), HaCaT (human keratinocyte) | Glucose Oxidase | Cytoprotectivity Assay | Cell Viability, LDH Leakage | Showed cytoprotective activities. | Kang, et al. (2016) |

Specific quantitative data on the percentage of cell viability and LDH leakage for this compound from the primary study are needed for a complete analysis.

Experimental Protocols

Cytoprotective Activity Assay against Glucose Oxidase-Induced Oxidative Stress (General Protocol):

The following is a generalized protocol based on typical cytoprotectivity studies. The specific details from the study by Kang et al. (2016) are required for a complete description.

-

Cell Culture: NIH3T3 and HaCaT cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

-

Induction of Oxidative Stress: Glucose oxidase is added to the cell culture medium to induce oxidative stress through the generation of hydrogen peroxide.

-

Assessment of Cytoprotection:

-

MTT Assay: To measure cell viability. The absorbance is read at a specific wavelength (e.g., 570 nm).

-

Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH into the culture medium.

-

Signaling Pathway

The mechanism by which this compound exerts its cytoprotective effects against oxidative stress is likely through the modulation of intracellular antioxidant pathways. A potential pathway involves the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Anti-Inflammatory Activity

Sesquiterpenoids, the class of compounds to which this compound belongs, are known for their anti-inflammatory properties. The potential of this compound in this area is an active subject of investigation.

Data Summary

Experimental Protocols

In Vitro Anti-Inflammatory Assay (General Protocol):

-

Cell Culture: Macrophage cell lines such as RAW 264.7 are commonly used.

-

Induction of Inflammation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Treatment: Cells are treated with various concentrations of this compound before or during LPS stimulation.

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measured using the Griess reagent.

-

Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6): Quantified by ELISA or qRT-PCR.

-

Western Blot Analysis: To assess the phosphorylation and activation of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

-

Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting this pathway.

Antitumor Activity

Preliminary evidence suggests that extracts containing this compound may induce apoptosis in cancer cells, indicating a potential role in oncology.

Data Summary

Experimental Protocols

Apoptosis Assay (General Protocol):

-

Cell Culture: Cancer cell lines (e.g., MHCC97H) are cultured.

-

Treatment: Cells are treated with various concentrations of this compound.

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: To measure the activity of key caspases (e.g., Caspase-3, -8, -9).

-

Western Blot Analysis: To detect changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP).

-

Mitochondrial Membrane Potential Assay: Using dyes like JC-1 to assess mitochondrial integrity.

-

Signaling Pathway

The intrinsic (mitochondrial) pathway of apoptosis is a plausible target for this compound. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

This compound presents a promising scaffold for the development of novel therapeutics with potential applications in treating viral infections, oxidative stress-related conditions, inflammatory diseases, and cancer. However, the currently available data is largely preliminary. Further in-depth studies are imperative to elucidate the precise molecular mechanisms, establish definitive quantitative efficacy, and conduct comprehensive preclinical and clinical evaluations to validate these potential therapeutic targets. The acquisition of detailed experimental data from primary research is crucial for advancing the development of this compound-based therapies.

References

Preliminary Studies on the Mechanism of Action of Ligucyperonol: A Field in Need of Exploration

Despite its identification in various natural sources, in-depth preliminary studies detailing the specific mechanism of action of Ligucyperonol remain conspicuously absent from publicly available scientific literature. While the compound is a known natural product, extensive searches have not yielded any specific data on its signaling pathways, quantitative biological effects, or the detailed experimental protocols necessary to construct a comprehensive technical guide as requested.

Currently, the available information on this compound is largely limited to its chemical properties and its presence in certain organisms. There is a significant lack of published research investigating its potential therapeutic effects, such as anti-inflammatory or neuroprotective activities, which would provide insights into its mechanism of action.

This absence of data prevents the creation of a detailed technical guide that would meet the needs of researchers, scientists, and drug development professionals. Such a guide would require quantitative data from various assays, detailed experimental methodologies, and elucidated signaling pathways, none of which are currently associated with this compound in the scientific domain.

Therefore, the scientific community is presented with an open field for investigation. Future research initiatives are needed to explore the biological activities of this compound. Foundational studies could begin with broad cell-based assays to screen for any significant biological effects. Should any activity be identified, subsequent research could then delve into the specific molecular targets and signaling cascades involved.

Until such foundational research is conducted and published, a comprehensive technical guide on the mechanism of action of this compound cannot be developed. The following sections, which would typically form the core of such a guide, remain to be populated by future scientific inquiry.

I. Quantitative Data Summary

No quantitative data from preliminary studies on the mechanism of action of this compound is currently available.

II. Key Experiments and Methodologies

Detailed experimental protocols for key experiments investigating the mechanism of action of this compound have not been published.

III. Signaling Pathways and Experimental Workflows

There are no described signaling pathways, experimental workflows, or logical relationships for this compound's mechanism of action available to be visualized.

The Ethnobotanical Landscape of Ligucyperonol: A Technical Guide for Researchers

An in-depth exploration of the traditional uses, pharmacology, and scientific validation of plants containing the sesquiterpenoid Ligucyperonol (1β-Hydroxy-α-cyperone), with a focus on species of the Cyperus genus.

Introduction

This compound, a naturally occurring sesquiterpenoid also identified as 1β-Hydroxy-α-cyperone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a primary focus on the well-documented medicinal plants Cyperus rotundus L. and Cyperus articulatus L. of the Cyperaceae family. For centuries, the rhizomes of these plants have been a cornerstone of traditional medicine systems across Asia, Africa, and South America. This document delves into the traditional applications, summarizes the available pharmacological evidence, details relevant experimental protocols, and visualizes the key signaling pathways associated with the bioactive constituents of these plants, offering a valuable resource for researchers, scientists, and drug development professionals.

Ethnobotanical Uses of this compound-Containing Plants

The primary sources of this compound and its closely related precursor, α-cyperone, are plants belonging to the Cyperus genus. The ethnobotanical record for these plants is extensive, with traditional uses spanning a wide array of ailments. The rhizomes are the most commonly utilized part of the plant.

Cyperus rotundus L. (Nut Sedge, Nagarmotha)

Cyperus rotundus is a highly valued herb in Ayurvedic, Chinese, and Unani traditional medicine.[1] It is traditionally used to treat a variety of conditions, including:

-

Digestive Disorders: Used as a carminative to relieve flatulence and to treat indigestion, diarrhea, and dysentery.[2][3]

-

Inflammatory Conditions: Employed to alleviate inflammatory diseases, arthritis, and pain.[1][2]

-

Menstrual and Gynecological Issues: Known as a "holy medicine" for gynecology, it is used to regulate menstruation, relieve menstrual pain (dysmenorrhea), and improve lactation.[3][4]

-

Fever and Infections: Utilized for its antipyretic properties and to treat infections.[2]

-

Nervous System Disorders: Traditionally used for epilepsy and as a sedative.[1]

Cyperus articulatus L. (Piri-Piri, Adrue)

Cyperus articulatus shares many of the medicinal applications of C. rotundus and is particularly prominent in the traditional medicine of the Amazon region and Africa. Its uses include:

-

Gastrointestinal Ailments: Treatment of diarrhea, dysentery, and other digestive disturbances.[5][6]

-

Central Nervous System Effects: Traditionally used for epilepsy, convulsions, and as a sedative.[5]

-

Pain and Inflammation: Utilized as an analgesic for headaches and toothaches.[7]

-

Infections: Employed against malaria and various microbial infections.[5][7]

-

Other Uses: Used to stop bleeding, heal wounds, and as a contraceptive.[5][6]

Quantitative Data Summary

While specific quantitative data on the concentration of this compound in traditionally prepared remedies is scarce in the available literature, the following table summarizes the reported concentrations of the related and more extensively studied compound, α-cyperone, in Cyperus rotundus extract, as well as the effective concentrations used in a key in-vitro study.

| Compound | Plant Source | Concentration in Extract | Effective in vitro Concentration (Anti-inflammatory) | Reference |

| α-Cyperone | Cyperus rotundus | 0.161% in 30% ethanol extract | 0.75, 1.5, or 3 μM | [8][9] |

Experimental Protocols

Protocol 1: General Method for the Isolation of Sesquiterpenoids from Cyperus rotundus Rhizomes

This protocol is a representative method based on literature descriptions for the extraction and isolation of sesquiterpenoids like α-cyperone, and can be adapted for the targeted isolation of this compound.

1. Plant Material and Extraction:

- Dried rhizomes of Cyperus rotundus are powdered.

- The powdered material is extracted with 80% ethanol (EtOH) using a reflux method.[1]

- The resulting crude extract is filtered and concentrated under reduced pressure.

2. Fractionation:

- The concentrated EtOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- The n-hexane fraction, which is rich in non-polar compounds including sesquiterpenoids, is collected.[1]

3. Isolation and Purification:

- The n-hexane fraction is subjected to column chromatography on silica gel.

- A gradient elution is performed using a solvent system such as n-hexane and ethyl acetate in increasing polarity.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Fractions containing compounds of interest are pooled and may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield pure compounds.[5]

4. Structure Elucidation:

- The structure of the isolated compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Protocol 2: In Vitro Anti-inflammatory Assay of α-Cyperone in RAW 264.7 Macrophages

This protocol details a common method to assess the anti-inflammatory activity of isolated compounds.

1. Cell Culture:

- RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Treatment:

- Cells are pre-treated with varying concentrations of α-cyperone (e.g., 0.75, 1.5, 3 μM) for 1 hour.[9]

- Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[1]

3. Measurement of Inflammatory Mediators:

- Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.[9]

- Prostaglandin E₂ (PGE₂) Production: PGE₂ levels in the supernatant are quantified using an Enzyme Immunoassay (EIA) kit.[1]

- Cytokine Production (e.g., TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are measured by Enzyme-Linked Immunosorbent Assay (ELISA).[9]

4. Western Blot Analysis for Protein Expression:

- Cell lysates are prepared, and protein concentrations are determined.

- Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

- The membrane is probed with primary antibodies against proteins of interest (e.g., iNOS, COX-2, p65 NF-κB, phospho-IκBα) and then with HRP-conjugated secondary antibodies.

- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

5. Real-Time RT-PCR for Gene Expression:

- Total RNA is extracted from the cells and reverse transcribed into cDNA.

- Quantitative real-time PCR is performed using specific primers for genes of interest (e.g., iNOS, COX-2, TNF-α, IL-6) to measure their mRNA expression levels.[9]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of the sesquiterpenoids found in Cyperus species, particularly α-cyperone, are attributed to their ability to modulate key inflammatory signaling pathways. While direct studies on this compound are limited, the mechanisms elucidated for α-cyperone provide a strong indication of the likely pathways involved.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

α-Cyperone has been shown to inhibit the LPS-induced activation of the NF-κB pathway.[1][10] It achieves this by suppressing the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[9] This leads to a downstream reduction in the expression of NF-κB target genes, including iNOS, COX-2, and various pro-inflammatory cytokines.[9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in inflammation. It comprises several kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

Studies have demonstrated that α-cyperone can inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[9] By downregulating the activation of the MAPK pathway, α-cyperone further contributes to the suppression of pro-inflammatory gene expression.

Conclusion

The ethnobotanical history of plants containing this compound, particularly Cyperus rotundus and Cyperus articulatus, reveals a long-standing tradition of their use for treating a multitude of ailments, with a significant emphasis on inflammatory and digestive disorders. Modern pharmacological studies on the closely related compound α-cyperone have begun to validate these traditional uses, demonstrating potent anti-inflammatory effects mediated through the inhibition of the NF-κB and MAPK signaling pathways. This technical guide provides a foundational resource for further research into this compound and its parent compounds. Future investigations should focus on the specific pharmacological activities of this compound, detailed pharmacokinetic and toxicological profiling, and the development of standardized extracts for potential therapeutic applications. The rich ethnobotanical knowledge surrounding these plants, coupled with modern scientific validation, presents a promising avenue for the discovery and development of novel anti-inflammatory agents.

References

- 1. α-Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production through the negative regulation of NFκB signalling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparative isolation and purification of cyperotundone and α- cyperone from Cyperus rotundus Linn. with high speed counter-current chromatography | Semantic Scholar [semanticscholar.org]

- 6. openalex.org [openalex.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyperus rotundus Extract and Its Active Metabolite α-Cyperone Alleviates Paclitaxel-Induced Neuropathic Pain via the Modulation of the Norepinephrine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes & Protocols for the Extraction of Ligucyperonol from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ligucyperonol is a sesquiterpenoid, a class of naturally occurring compounds with a diverse range of biological activities. Sesquiterpenoids are widely investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. While this compound has been identified in plants such as Ligularia duciformis, this document will focus on protocols applicable to the extraction of sesquiterpenoids from the rhizomes of Cyperus rotundus (Nutgrass), a well-known source of a wide array of structurally related sesquiterpenes.[1][2][3][4][5][6][7][8] The methodologies outlined are broadly applicable for the isolation of this compound and other similar sesquiterpenoids from various plant matrices.

These notes provide detailed protocols for several common extraction techniques, followed by purification and analytical methods. The selection of an appropriate extraction method will depend on factors such as the desired yield, purity, and the availability of equipment.

Data Presentation: Comparison of Extraction Methods for Compounds from Cyperus rotundus

The following table summarizes quantitative data from various studies on the extraction of compounds from Cyperus rotundus. While specific yield data for this compound is not extensively available in the literature, this data for total extracts and related sesquiterpenoids provides a useful comparison of the efficiencies of different extraction methods.

| Extraction Method | Plant Material | Solvent | Key Parameters | Compound/Extract | Yield/Content | Reference |

| Soxhlet Extraction | C. rotundus rhizomes | 70% Ethanol | 24h extraction | Total Extract | 22.72% | [9] |

| C. rotundus rhizomes | 70% Acetone | 24h extraction | Total Extract | 1.88% | [9] | |

| C. rotundus rhizomes | Methanol | Exhaustive | Total Extract | Not specified | [10] | |

| Solvent Extraction | C. rotundus rhizomes | 96% Ethanol | 60°C, 60 min | Ethanolic Extract | Not specified | [11] |

| C. rotundus rhizomes | Water | 60°C, 60 min | Aqueous Extract | Not specified | [11] | |

| Hydrodistillation | C. rotundus rhizomes | Water | N/A | Essential Oil | 0.6% - 2.9% | |

| Supercritical Fluid Extraction (SFE) | C. rotundus rhizomes | CO₂ | 37.6°C, 294.4 bar, 120 min | Essential Oil | 1.82% | |

| Microwave-Assisted Extraction (MAE) | C. rotundus L. | Cyclohexane | 450 W, 90 s, 6:1 solvent:material | Essential Oil | 1.24% | |

| High-Performance Liquid Chromatography (HPLC) Analysis | C. rotundus tuber | Ethanol | N/A | α-cyperone | 1.074% in whole tuber | [12] |

Experimental Protocols

Protocol 1: Soxhlet Extraction (Conventional Method)

This protocol describes a conventional and thorough extraction method suitable for obtaining a high yield of total extract from which this compound can be subsequently purified.

Materials and Equipment:

-

Dried and powdered rhizomes of Cyperus rotundus

-

Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

-

Heating mantle

-

Cellulose extraction thimble

-

Methanol or 70% Ethanol

-

Rotary evaporator

-

Analytical balance

Procedure:

-

Weigh approximately 50 g of finely powdered, dried rhizomes of Cyperus rotundus.

-

Place the powdered plant material into a cellulose extraction thimble.

-

Position the thimble inside the extraction chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with 500 mL of methanol or 70% ethanol.

-

Assemble the Soxhlet apparatus and place the round-bottom flask in a heating mantle.

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the extraction chamber containing the plant material.

-

Allow the extraction to proceed for approximately 12-24 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, turn off the heating mantle and allow the apparatus to cool.

-

Dismantle the apparatus and carefully remove the round-bottom flask containing the extract.

-

Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

-

The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent.

-

Store the crude extract at 4°C for subsequent purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern and efficient method that uses acoustic cavitation to enhance extraction, often resulting in shorter extraction times and reduced solvent consumption.

Materials and Equipment:

-

Dried and powdered rhizomes of Cyperus rotundus

-

Ultrasonic bath or probe sonicator

-

Extraction vessel (e.g., Erlenmeyer flask)

-

70% Ethanol or Methanol

-

Magnetic stirrer and stir bar (optional)

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 20 g of dried, powdered rhizomes and place into a 500 mL Erlenmeyer flask.

-

Add 200 mL of 70% ethanol to the flask (solvent-to-solid ratio of 10:1).

-

Place the flask in an ultrasonic bath. Ensure the water level in the bath is above the solvent level in the flask.

-

Set the ultrasonic bath to a frequency of 40 kHz and a temperature of 40-50°C.

-

Sonicate for 30-60 minutes. If using a probe sonicator, immerse the probe into the slurry and sonicate in pulsed mode to avoid excessive heating.

-

After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant residue.

-

The plant residue can be re-extracted with fresh solvent for improved yield.

-

Combine the filtrates and concentrate using a rotary evaporator to obtain the crude extract.

-

Store the crude extract at 4°C until further processing.

Protocol 3: Purification of this compound using Column Chromatography

This protocol outlines the purification of sesquiterpenoids from the crude extract using silica gel column chromatography.[13] This is a common and effective method for isolating compounds based on their polarity.

Materials and Equipment:

-

Crude extract obtained from one of the above extraction methods

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Cotton wool or fritted glass disc

-

Elution solvents: Hexane and Ethyl Acetate (or a similar gradient of non-polar to polar solvents)

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Securely clamp a glass chromatography column in a vertical position.

-

Place a small plug of cotton wool at the bottom of the column.

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

-

Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

Wash the column with hexane until the silica bed is stable. Do not let the column run dry.

-

-

Sample Loading:

-

Dissolve a known amount of the crude extract in a minimal volume of a non-polar solvent (e.g., dichloromethane or the initial elution solvent).

-

Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate, and so on).

-

Collect the eluate in fractions of equal volume (e.g., 10-20 mL) using test tubes or a fraction collector.

-

-